molecular formula C17H15N3O3 B5373877 N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

Cat. No. B5373877
M. Wt: 309.32 g/mol
InChI Key: YRJPKGNODHMPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, commonly known as OICR-9429, is a small molecule inhibitor that has been identified as a potential anticancer agent. It is a benzamide derivative that has shown promising results in preclinical studies as a selective inhibitor of the histone demethylase KDM4A.

Mechanism of Action

The mechanism of action of OICR-9429 involves the inhibition of KDM4A, a histone demethylase that is involved in the regulation of gene expression. KDM4A removes the repressive histone mark H3K9me3, which is associated with gene silencing, from chromatin. Inhibition of KDM4A by OICR-9429 leads to the accumulation of H3K9me3 and the downregulation of genes that are involved in cell proliferation, survival, and metastasis. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
OICR-9429 has been shown to have potent anticancer activity in preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, lung, and colon cancer cells. OICR-9429 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress. In addition, OICR-9429 has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastatic process.

Advantages and Limitations for Lab Experiments

OICR-9429 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent and selective activity against KDM4A, which makes it a valuable tool for studying the role of KDM4A in cancer biology. However, OICR-9429 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, OICR-9429 has not been extensively studied in vivo, which limits its potential for clinical translation.

Future Directions

There are several future directions for the study of OICR-9429. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to study the in vivo efficacy of OICR-9429 in animal models of cancer. This will provide valuable information on the pharmacokinetics and pharmacodynamics of the compound and its potential for clinical translation. Another direction is to explore the use of OICR-9429 in combination with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. Finally, the role of KDM4A in other diseases and biological processes should be investigated to identify new therapeutic targets for OICR-9429 and other KDM4A inhibitors.

Synthesis Methods

The synthesis of OICR-9429 involves the reaction of 4-aminobenzoyl chloride with imidazole-2-carboxylic acid to form N-(4-carbonylphenyl)imidazole-2-carboxamide. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to form OICR-9429. The final compound is obtained as a white powder with a purity of >98% and a molecular weight of 386.4 g/mol.

Scientific Research Applications

OICR-9429 has been extensively studied in preclinical models as a potential anticancer agent. It has been shown to selectively inhibit KDM4A, a histone demethylase that is overexpressed in several types of cancer. KDM4A is involved in the regulation of gene expression and has been implicated in the development and progression of cancer. Inhibition of KDM4A by OICR-9429 leads to the accumulation of H3K9me3, a repressive histone mark, and the downregulation of genes that are involved in cell proliferation, survival, and metastasis.

properties

IUPAC Name

N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-11-10-18-17(20)23/h1-9H,10-11H2,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJPKGNODHMPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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